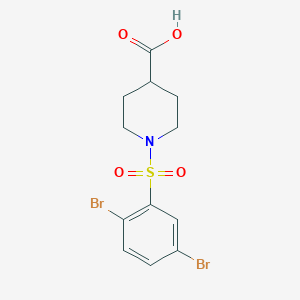

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid

Description

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid (CAS 727718-12-9) is a piperidine derivative featuring a dibrominated benzenesulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. The 2,5-dibromophenyl substituent introduces significant steric hindrance and electron-withdrawing effects due to the electronegativity and bulk of bromine atoms . This compound is primarily utilized in medicinal chemistry and materials science, where its unique electronic and steric properties influence reactivity and binding interactions. Its molecular formula is C₁₂H₁₁Br₂NO₄S, with a molecular weight of 425.10 g/mol, distinguishing it from analogs with lighter halogens or alternative substituents .

Properties

IUPAC Name |

1-(2,5-dibromophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br2NO4S/c13-9-1-2-10(14)11(7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXUXJDNTNDETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801190880 | |

| Record name | 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727718-12-9 | |

| Record name | 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727718-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of the Dibromobenzenesulfonyl Group: The dibromobenzenesulfonyl group is introduced through a sulfonylation reaction, where a dibromobenzene derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has been explored for its potential as a therapeutic agent due to its unique structural features. Its sulfonamide group is known to enhance biological activity and solubility.

Case Study: Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, a study demonstrated that modifications of piperidine-based compounds could inhibit cancer cell proliferation in vitro. The presence of the dibromobenzenesulfonyl moiety may contribute to this activity by increasing lipophilicity and facilitating cell membrane penetration.

Biological Research Applications

The compound serves as a useful building block in the synthesis of various biologically active molecules. It has been utilized in the development of inhibitors targeting specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

A notable application is its use in synthesizing inhibitors for carbonic anhydrase, an enzyme implicated in numerous physiological processes. The synthesized inhibitors showed promising results in reducing enzyme activity, thereby suggesting potential therapeutic applications in conditions like glaucoma and hypertension.

Material Science Applications

In material science, 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid is investigated for its role in creating novel polymers and composites due to its sulfonyl group which can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 45 |

| Polymer B (with additive) | 300 | 60 |

The inclusion of this compound as an additive in polymer formulations has been shown to improve both thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dibromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function . This interaction can affect various cellular processes and pathways, making the compound useful in studying biological mechanisms and developing new drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s closest analogs differ in halogenation patterns or sulfonyl-group substituents. Key comparisons include:

Key Observations:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in 727718-11-8 provides stronger inductive effects than bromine, which may accelerate reactions involving nucleophilic attack .

- Steric Considerations : The 2,5-dibromo substitution creates a more sterically hindered environment than 2,6-dichloro analogs, influencing conformational flexibility and intermolecular interactions .

Physicochemical Properties

- Solubility : The ethoxycarbonyl analog () has a calculated Log S of -2.2, suggesting moderate aqueous solubility. In contrast, the dibromo compound’s higher molecular weight and hydrophobicity likely result in lower solubility, impacting bioavailability .

- Hydrogen Bonding: All sulfonyl-containing analogs share 1 donor and 5 acceptors, favoring interactions with polar biological targets. The ethoxycarbonyl variant retains this profile but lacks the sulfonyl group’s strong electron-withdrawing character .

- Synthetic Accessibility : The dichloro and dibromo analogs require halogenation steps under electrophilic substitution conditions, whereas the trifluoromethyl variant may involve costlier fluorination reagents .

Biological Activity

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, enzyme inhibitory, and pharmacological effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dibromobenzenesulfonyl group and a carboxylic acid moiety. Its molecular formula is C12H12Br2N2O3S, with a molecular weight of approximately 404.20 g/mol.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H12Br2N2O3S |

| Molecular Weight | 404.20 g/mol |

| CAS Number | 727718-12-9 |

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid exhibit notable antimicrobial properties. Studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacterial strains.

- Case Study : A synthesized piperidine derivative demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than standard antibiotics used in treatment .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease.

- AChE Inhibition : The inhibition of AChE is crucial for developing treatments for diseases like Alzheimer's. The synthesized derivatives showed promising results, with some achieving IC50 values comparable to established inhibitors .

- Urease Inhibition : Urease inhibitors are valuable in treating conditions like urinary tract infections. The compound's derivatives exhibited strong urease inhibition, indicating a potential therapeutic application .

Pharmacological Effects

The pharmacological profile of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid suggests multiple therapeutic applications:

- Anti-inflammatory Effects : Some studies suggest that piperidine derivatives may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models.

- Anticancer Potential : Preliminary studies indicate that certain piperidine derivatives can induce apoptosis in cancer cells, warranting further exploration into their anticancer mechanisms .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide group is known to enhance solubility and bioavailability, while the dibromo substituents may play a role in binding affinity to target enzymes or receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the piperidine ring or the sulfonyl group can significantly influence its efficacy and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased binding affinity |

| Alteration of carboxylic acid position | Enhanced enzyme inhibition |

| Variation in sulfonyl group | Modulation of antimicrobial properties |

Q & A

Q. What are the key steps for synthesizing 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid?

- Methodological Answer : A plausible route involves sulfonylation of piperidine-4-carboxylic acid with 2,5-dibromobenzenesulfonyl chloride. Key steps include:

- Reaction Setup : Dissolve piperidine-4-carboxylic acid in anhydrous dichloromethane (DCM) under inert atmosphere.

- Sulfonylation : Add 2,5-dibromobenzenesulfonyl chloride dropwise with a base (e.g., triethylamine) to scavenge HCl. Stir at room temperature for 12–24 hours .

- Purification : Concentrate under reduced pressure, followed by recrystallization using ethanol or aqueous ethanol to isolate the product .

- Validation : Confirm structure via / NMR and melting point analysis .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR (400–600 MHz) in DMSO- or CDCl to confirm sulfonyl and piperidine proton environments. NMR verifies carbonyl (C=O) and aromatic carbons .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) to assess purity .

- Melting Point : Determine using a calibrated apparatus (expected range: 180–220°C, depending on crystallinity) .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C in a dark, dry environment. Separate from oxidizers to prevent degradation .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF are ideal for initial dissolution due to the compound’s sulfonyl and carboxylate groups.

- Aqueous solubility : Adjust pH to >8 (using NaOH) to deprotonate the carboxylic acid for aqueous buffer compatibility .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Methodological Answer :

- Stoichiometry : Use a 10–20% molar excess of 2,5-dibromobenzenesulfonyl chloride to drive the reaction .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .

- Temperature Control : Reflux in DCM at 40°C for 6 hours to accelerate kinetics without side reactions .

Q. What strategies are effective for developing a robust HPLC assay for purity analysis?

- Methodological Answer :

- Column Selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm .

- Mobile Phase : Optimize gradient elution with methanol and pH 4.6 buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water) .

- System Suitability : Validate precision (RSD <2% for retention time) and resolution (>1.5 from impurities) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic/Basic Stress Testing : Incubate in 0.1 M HCl or NaOH at 40°C for 48 hours. Monitor degradation via HPLC. The sulfonyl group is hydrolytically stable, but the carboxylic acid may esterify under acidic conditions .

- Oxidative Stability : Expose to 3% HO at 25°C for 24 hours. The bromine substituents reduce susceptibility to oxidation .

Q. How can impurities be identified and quantified in synthesized batches?

- Methodological Answer :

- Forced Degradation : Perform thermal (80°C), photolytic (UV light), and hydrolytic stress tests to generate impurities .

- LC-MS Profiling : Use high-resolution mass spectrometry (HRMS) coupled with HPLC to identify degradation products (e.g., de-brominated or desulfonylated derivatives) .

- Reference Standards : Compare retention times and spectra against known impurities (e.g., piperidine-4-carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.